molecular formula C15H16ClN7O2S B2800406 7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1070862-10-0

7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2800406
CAS No.: 1070862-10-0
M. Wt: 393.85
InChI Key: NSEDGYFLRCAULH-UHFFFAOYSA-N
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Description

7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C15H16ClN7O2S and its molecular weight is 393.85. The purity is usually 95%.
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Biological Activity

7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a piperazine moiety with a triazolopyrimidine framework, which may contribute to various pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16ClN7O2SC_{15}H_{16}ClN_7O_2S, with a molecular weight of 393.85 g/mol. The compound is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is known for enhancing the biological activity of various drugs.

PropertyValue
Molecular FormulaC15H16ClN7O2S
Molecular Weight393.85 g/mol
IUPAC Name7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine

Biological Activity Overview

Recent studies have highlighted several biological activities associated with compounds similar to or derived from this compound. These include:

  • Antibacterial Activity : Compounds with similar structures have shown moderate to strong antibacterial effects against various strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound exhibits potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are significant in treating conditions like Alzheimer's disease and urinary infections .
  • Anticancer Potential : Some derivatives have demonstrated efficacy against human breast cancer cells, suggesting that the triazolopyrimidine scaffold may interact with key cellular pathways involved in cancer progression .

Antibacterial Activity

A study synthesized several piperazine derivatives and evaluated their antibacterial properties. The results indicated that compounds with sulfonamide groups exhibited significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound showed strong inhibitory effects on bacterial growth, indicating that the sulfonyl group is crucial for enhancing antibacterial activity .

Enzyme Inhibition Studies

Research has focused on the inhibitory effects of piperazine-based compounds on AChE. The synthesized analogs demonstrated varying degrees of inhibition, with some achieving IC50 values comparable to established inhibitors. This suggests that modifications to the piperazine structure can significantly influence enzyme binding affinity .

Anticancer Activity

In vitro studies have shown that certain derivatives targeting poly(ADP-ribose) polymerase (PARP) exhibit promising anticancer activity. For example, one study reported IC50 values for these compounds in breast cancer cell lines that were significantly lower than those for conventional chemotherapeutics like Olaparib . This indicates potential for developing new cancer therapies based on this scaffold.

Properties

IUPAC Name

7-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-3-methyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN7O2S/c1-21-14-13(19-20-21)15(18-10-17-14)22-6-8-23(9-7-22)26(24,25)12-5-3-2-4-11(12)16/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEDGYFLRCAULH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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